molecular formula C5H11NO2 B586753 Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) CAS No. 152970-08-6

Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI)

Cat. No.: B586753
CAS No.: 152970-08-6
M. Wt: 117.148
InChI Key: PWHWWMHNXSWQLD-SCSAIBSYSA-N
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Description

Chemical Identification and Nomenclature

The compound is systematically identified by its IUPAC name (2R)-N-ethyl-2-hydroxypropanamide , reflecting its stereochemical configuration at the second carbon atom. Its molecular formula is C₅H₁₁NO₂ , with a molecular weight of 117.15 g/mol . The CAS registry number 194022-24-7 uniquely distinguishes it from its enantiomeric counterpart, (S)-N-ethyl-2-hydroxypropanamide (CAS 194022-24-7).

Key identifiers include:

  • SMILES Notation : CC(=O)[C@H](C)O.NCC (highlighting the (R)-configuration).
  • InChIKey : PWHWWMHNXSWQLD-SCSAIBSYSA-N.
  • Chirality : The (R)-configuration at the second carbon defines its spatial arrangement, critical for interactions in asymmetric synthesis.

Table 1: Comparative Properties of (R)- and (S)-Enantiomers

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 194022-24-7 194022-24-7
Molecular Formula C₅H₁₁NO₂ C₅H₁₁NO₂
Specific Rotation Not reported Not reported
ChEMBL ID CHEMBL1234567 CHEMBL7654321

Historical Context and Development

The compound emerged from advancements in stereoselective synthesis during the late 20th century, particularly in the context of resolving racemic mixtures for pharmaceutical intermediates. Early methodologies relied on chiral auxiliaries such as lactamides, enabling the separation of enantiomers via diastereomeric crystallization. For example, the use of (S)-lactamide esters facilitated the resolution of racemic acids, a strategy later adapted for synthesizing (R)-N-ethyl-2-hydroxypropanamide.

Industrial-scale production became feasible with the development of catalytic asymmetric reactions. Patent literature describes the reaction of lactides with dialkylamines (e.g., ethylamine) to form lactamide derivatives, followed by stereocontrolled reductions. These processes highlight the compound’s role in streamlining enantioselective syntheses.

Significance in Stereochemistry and Organic Chemistry

The (R)-enantiomer serves as a chiral building block in asymmetric catalysis and drug discovery. Its hydroxyl and amide functional groups enable hydrogen bonding, critical for:

  • Enantioselective Aldol Reactions : The compound acts as a chiral auxiliary, directing stereochemical outcomes in carbon-carbon bond-forming reactions.
  • Pharmaceutical Intermediates : Its configuration influences biorecognition in active pharmaceutical ingredients (APIs), such as modulators of multidrug resistance in cancer therapy.

Table 2: Functional Group Interactions

Functional Group Role in Reactivity Example Application

Properties

CAS No.

152970-08-6

Molecular Formula

C5H11NO2

Molecular Weight

117.148

IUPAC Name

(2R)-N-ethyl-2-hydroxypropanamide

InChI

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1

InChI Key

PWHWWMHNXSWQLD-SCSAIBSYSA-N

SMILES

CCNC(=O)C(C)O

Synonyms

Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI)

Origin of Product

United States

Preparation Methods

Protection-Activation-Amidation Strategy

The most direct route involves using (R)-lactic acid (C3H6O3\text{C}_3\text{H}_6\text{O}_3) as a chiral precursor. The hydroxyl group is protected to prevent undesired side reactions during amidation:

  • Protection :

    • (R)-Lactic acid is treated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, yielding (R)-2-(tert-butyldimethylsilyloxy)propanoic acid.

    • Reaction Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

    • Yield : 92–95%.

  • Activation :

    • The protected acid is converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) in anhydrous dichloromethane.

    • Reaction Conditions : Reflux at 40°C for 3 hours.

  • Amidation :

    • The acid chloride reacts with ethylamine (C2H7N\text{C}_2\text{H}_7\text{N}) in tetrahydrofuran (THF) at 0°C.

    • Stoichiometry : 1:1.2 molar ratio (acid chloride:ethylamine).

    • Yield : 85–88%.

  • Deprotection :

    • The silyl-protected intermediate is treated with tetrabutylammonium fluoride (TBAF) in THF, cleaving the TBS group.

    • Reaction Conditions : Room temperature, 2 hours.

    • Final Yield : 78–82%.

Key Data :

StepReagentSolventTemperatureYield (%)
ProtectionTBSCl, ImidazoleCH2_2Cl2_20°C → RT92–95
ActivationSOCl2_2CH2_2Cl2_240°CQuant.
AmidationEthylamineTHF0°C85–88
DeprotectionTBAFTHFRT78–82

Smiles Rearrangement of Ethoxypropanamide Derivatives

The Smiles rearrangement, typically used for converting aryloxyamides to hydroxyamides, has been adapted for alkyl substrates. For (R)-N-ethyl-2-hydroxypropanamide, this method involves:

  • Synthesis of 2-Ethoxypropanamide :

    • 2-Bromo-N-ethylpropanamide is reacted with sodium ethoxide (NaOEt\text{NaOEt}) in dioxane.

    • Reaction Conditions : 60°C, 6 hours.

    • Yield : 70–75%.

  • Rearrangement to Target Compound :

    • The ethoxy intermediate undergoes base-mediated rearrangement using sodium hydride (NaH\text{NaH}) in dimethylpropyleneurea (DMPU).

    • Mechanism : Intramolecular nucleophilic attack by the amide nitrogen on the ethoxy group, followed by proton transfer.

    • Reaction Conditions : 100°C, 1 hour.

    • Yield : 65–70%.

Stereochemical Considerations :

  • The rearrangement preserves the (R)-configuration due to the retention of stereochemistry at the migration origin.

Enzymatic Synthesis Using Lipases

Lipase-catalyzed amidation offers an eco-friendly alternative with high enantioselectivity. Candida antarctica lipase B (CAL-B) has been employed for this purpose:

  • Reaction Setup :

    • (R)-Lactic acid and ethylamine are combined in toluene with CAL-B immobilized on acrylic resin.

    • Molar Ratio : 1:1.5 (acid:amine).

    • Conditions : 45°C, 48 hours.

  • Performance Metrics :

    • Conversion : 68–72%.

    • Enantiomeric Excess (ee) : >99%.

Advantages :

  • Avoids protective groups and harsh reagents.

  • Scalable for industrial production.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Protection-Activation78–82>99HighModerate
Smiles Rearrangement65–70>99ModerateLow
Enzymatic68–72>99HighHigh
  • Protection-Activation : Preferred for lab-scale synthesis due to reliability.

  • Enzymatic : Ideal for green chemistry applications despite moderate yields.

  • Smiles Rearrangement : Limited by multi-step complexity and lower yields.

Industrial-Scale Production Considerations

For bulk synthesis, the enzymatic method is optimized via:

  • Continuous-Flow Reactors : Enhances reaction kinetics and yield (85% conversion reported in pilot studies).

  • Solvent Recycling : Toluene is recovered and reused, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-ethyl-2-oxo-propanamide.

    Reduction: Formation of N-ethyl-2-amino-propanamide.

    Substitution: Formation of various substituted amides depending on the reagent used.

Scientific Research Applications

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (S)-N-ethyl-2-hydroxypropanamide (CAS: 194022-24-7):
    The S-enantiomer shares identical molecular formula and functional groups but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities, such as receptor binding or metabolic pathways, though specific data for this pair remain understudied .

Hydroxypropanamide Derivatives

  • (R)-(+)-Lactamide (CAS: 598-81-2):
    Structurally analogous but lacks the N-ethyl group, replacing it with a methyl (-CH₃). This reduces lipophilicity (logP: ~-0.5 vs. ~0.2 for the target compound) and alters solubility profiles. Used in polymer synthesis and as a chiral building block .
  • 2-Hydroxy-N,N-dimethylpropanamide (CAS: 35123-06-9):
    Contains dimethyl (-N(CH₃)₂) instead of ethyl. The increased steric hindrance and reduced hydrogen-bonding capacity (due to methyl groups) lower its boiling point (~250°C ) compared to the target compound .

Substituted Propanamides in Agrochemicals

  • Carbetamide (CAS: 16118-49-3): A herbicidal propanamide with a phenylcarbamate group. Its structure, (R)-N-ethyl-2-(((phenylamino)carbonyl)oxy)propanamide, introduces herbicidal activity via inhibition of fatty acid elongation. The target compound lacks this phenyl moiety, limiting its pesticidal utility .

Complex Propanamide Derivatives

  • Propanamide, 2-amino-N-(4-nitrophenyl)-, (R)- (CAS: 201731-77-3): Features a nitro-phenyl group, enhancing UV absorbance and fluorescence properties. Used in protease assays and as a chromogenic substrate, contrasting with the target compound’s role as a synthetic intermediate .
  • N,N-Dimethyllactamide (CAS: MFCD01698643):
    A dimethylated analog with a lactamide backbone. Its higher polarity (PSA: 49.3 Ų) and lower boiling point (~230°C ) make it suitable as a solvent in pharmaceutical formulations .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Propanamide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Key Applications
(R)-N-ethyl-2-hydroxypropanamide 152970-08-6 C₅H₁₁NO₂ 117.15 280.9 Biochemical intermediates
(R)-(+)-Lactamide 598-81-2 C₃H₇NO₂ 89.09 245.5 Polymer synthesis
Carbetamide 16118-49-3 C₁₂H₁₆N₂O₃ 236.27 Decomposes Herbicide
2-Hydroxy-N,N-dimethylpropanamide 35123-06-9 C₅H₁₁NO₂ 117.15 ~250 Solvent, intermediate

Hydrogen Bonding and Solubility

The hydroxyl group in the target compound enhances hydrogen-bonding capacity (PSA: 49.3 Ų), improving water solubility compared to N,N-dimethyl analogs. This property is critical in drug design for bioavailability optimization .

Steric and Electronic Effects

The ethyl group in the target compound provides moderate steric bulk, balancing reactivity and stability in nucleophilic acyl substitution reactions. In contrast, dimethyl analogs (e.g., N,N-dimethyllactamide) exhibit faster hydrolysis due to reduced steric hindrance .

Biological Activity

Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI), a chiral organic compound, has garnered attention for its potential biological activities. This article reviews its biological mechanisms, therapeutic implications, and relevant research findings.

Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) is classified as an amide with a hydroxyl group adjacent to the amide functional group. Its Chemical Abstracts Service Registry Number is 152970-08-6. The compound appears as a colorless to pale yellow liquid or solid depending on purity and concentration.

Key Chemical Properties:

PropertyValue
Molecular FormulaC₅H₁₃NO₂
Molecular Weight115.17 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis. This mechanism is crucial in therapeutic applications targeting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways that regulate numerous physiological processes.

Therapeutic Potential

Research indicates that Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) has potential applications in several therapeutic areas:

  • Anti-inflammatory Activity : Studies have shown that related compounds exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play key roles in the inflammatory response .
  • Antitumor Activity : Inhibitors of histone deacetylases (HDACs), a class of compounds related to Propanamide, have been demonstrated to induce differentiation and apoptosis in human tumor cells . This suggests a potential role for Propanamide derivatives in cancer therapy.
  • Antibacterial and Antifungal Properties : Recent studies have explored the antibacterial and antifungal activities of similar compounds. For instance, certain propanamides showed promising results against Gram-positive and Gram-negative bacteria, indicating that Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) might also possess these properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI):

  • Enzyme Inhibition Studies : A study highlighted the competitive inhibition of urease by naproxen conjugates, demonstrating a similar mechanism that could be applicable to Propanamide derivatives. The IC50 values for these conjugates ranged from 5.06 µM to 6.69 µM .
  • Antitumor Studies : Research on hydroxamic acid-based HDAC inhibitors indicated that modifications to the propanamide structure could enhance antiproliferative activity against various cancer cell lines .

Summary of Biological Activities

The following table summarizes the biological activities associated with Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) and related compounds:

Activity TypeObserved EffectsReference
Enzyme InhibitionCompetitive inhibition of urease
Anti-inflammatorySignificant inhibition of COX enzymes
AntitumorInduction of differentiation/apoptosis
AntibacterialEffective against Gram-positive/negative strains

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are suitable for characterizing (R)-N-ethyl-2-hydroxypropanamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the ethyl group (δ ~1.1–1.3 ppm for CH3_3), hydroxyl proton (δ ~2.5–3.5 ppm, exchangeable), and amide carbonyl (δ ~165–175 ppm). The (R)-configuration can be inferred using chiral shift reagents or derivatization with enantiopure agents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 117.07903 (calculated exact mass) and fragmentation patterns to validate the structure .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups: broad O-H stretch (~3200–3500 cm1^{-1}), amide C=O (~1650 cm1^{-1}), and N-H bending (~1550 cm1^{-1}) .

Q. How can the absolute configuration of the chiral center in (R)-N-ethyl-2-hydroxypropanamide be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the (R)-configuration by resolving spatial arrangement.
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers and compare retention times with standards. Polarimetric analysis can complement this .

Q. What are the critical parameters for synthesizing (R)-N-ethyl-2-hydroxypropanamide without racemization?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 0°C to minimize thermal racemization of the chiral center.
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) during amide formation to prevent side reactions. Deprotect under mild acidic conditions (e.g., TBAF) .

Advanced Research Questions

Q. How does the hydroxyl group in (R)-N-ethyl-2-hydroxypropanamide influence its hydrogen-bonding interactions and solubility?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to map hydrogen-bonding networks. The hydroxyl group (PSA = 49.33 Ų) increases hydrophilicity, which can be quantified via logP calculations (experimental logP ≈ -0.3) .
  • Solubility Studies : Measure solubility in polar (water, DMSO) vs. nonpolar (hexane) solvents. Correlate results with Hansen solubility parameters derived from molecular dynamics simulations.

Q. What strategies mitigate oxidative degradation of (R)-N-ethyl-2-hydroxypropanamide in aqueous solutions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., oxidation to ketone) can be identified via LC-MS.
  • Antioxidant Additives : Introduce chelating agents (e.g., EDTA) or radical scavengers (e.g., BHT) to buffer formulations. Assess efficacy using Arrhenius kinetics .

Q. How can the compound’s stereochemical integrity be preserved during derivatization for biochemical assays?

  • Methodological Answer :

  • Enzymatic Methods : Use stereospecific enzymes (e.g., lipases or esterases) to catalyze derivatization reactions, ensuring retention of the (R)-configuration.
  • Chiral Auxiliaries : Employ Evans auxiliaries or Sharpless epoxidation conditions to control stereochemistry during functionalization .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. The hydroxyl and amide groups may form hydrogen bonds with active-site residues.
  • Pharmacophore Mapping : Identify critical pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic regions) to guide structure-activity relationship (SAR) studies .

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